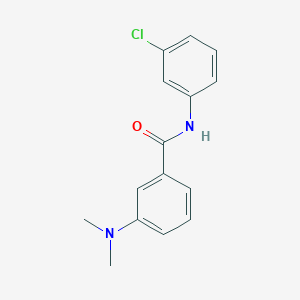

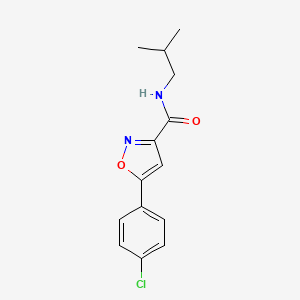

2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

描述

Synthesis Analysis

The synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide and related compounds involves multiple steps, starting from basic precursors to complex intermediates. For instance, derivatives of 1,3,4-oxadiazole have been synthesized starting from specific acetic acids and benzoyl chlorides, showcasing moderate to excellent anticancer activity in various cancer cell lines (Ravinaik et al., 2021). This highlights the compound's synthetic accessibility and potential for further functionalization.

Molecular Structure Analysis

The crystal and molecular structure of related 1,2,4-oxadiazole compounds has been determined, providing insights into their geometric configurations. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was elucidated, establishing its triclinic space group and molecular dimensions, which are critical for understanding its chemical behavior and reactivity (Viterbo et al., 1980).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, forming new bonds and structures. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases led to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, showcasing the compound's versatility in chemical transformations (Reddy et al., 1986).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. The synthesis and characterization processes often provide these properties, which are essential for determining the compound's suitability for specific applications.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group transformations, are vital for understanding the compound's potential uses. The compound's interaction with other chemicals, its behavior under different conditions, and its ability to form new compounds through various reactions are of particular interest. For example, the synthesis of oxadiazole-functionalized europium(III) benzamide complexes demonstrates the compound's ability to engage in complex formation and its luminescent properties, which could have applications in materials science (Zhang et al., 2009).

作用机制

Target of Action

It is known that the 1,2,4-oxadiazole ring, a key component of this compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It is suggested that the oxadiazole moiety may interact with its targets through intramolecular hydrogen bonding .

Biochemical Pathways

Given the known activities of similar 1,2,4-oxadiazole derivatives, it is plausible that this compound may influence pathways related to carbonic anhydrase, which is implicated in various physiological processes including ph regulation and electrolyte balance .

Result of Action

Based on the known activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may exert inhibitory effects on its targets, potentially leading to alterations in cellular processes .

未来方向

The 1,2,4-oxadiazole ring is a well-known pharmacophore with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This compound could potentially be explored further in the field of drug discovery.

生化分析

Biochemical Properties

The 1,2,4-oxadiazole motif in 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves hydrogen bonding, due to the electronegativities of nitrogen and oxygen in the oxadiazole ring .

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Similar 1,2,4-oxadiazole derivatives have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

属性

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c16-13(19)11-8-4-5-9-12(11)15-17-14(18-20-15)10-6-2-1-3-7-10/h1-9H,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBPQHVGIPXLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605149.png)

![N-(tert-butyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5605153.png)

![3-[(3-methoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5605159.png)

![N-(2-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5605163.png)

![8-[2-furyl(oxo)acetyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5605165.png)

![4-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5605167.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-{[2-(propylamino)pyrimidin-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B5605183.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5605185.png)

![N-2-naphthyl-N'-{2-[(3,3,3-trifluoropropyl)thio]phenyl}urea](/img/structure/B5605228.png)